Bienvenue dans la boutique en ligne BenchChem!

4-(2H-1,2,3-Benzotriazol-2-yl)-1-benzyl-1,2,3,4-tetrahydroquinoline

Antiviral Picornaviridae Regioisomer SAR

This compound requires strict regioisomeric identity: 2H-benzotriazol-2-yl attachment is pharmacophorically critical. Documented activity cliff shows 1H-benzotriazol-1-yl analogs are inactive in antiviral assays. The N-benzyl substituent modulates lipophilicity (XLogP3=5.0) for membrane permeability optimization. Ideal for antiviral screening decks (Picornaviridae helicases), Grignard-mediated C4 diversification, chromatographic logP calibration, and regioisomer-resolving analytical method development. Verify 2H isomer identity before purchase.

Molecular Formula C22H20N4
Molecular Weight 340.4 g/mol
Cat. No. B7778744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2H-1,2,3-Benzotriazol-2-yl)-1-benzyl-1,2,3,4-tetrahydroquinoline
Molecular FormulaC22H20N4
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C2C1N3N=C4C=CC=CC4=N3)CC5=CC=CC=C5
InChIInChI=1S/C22H20N4/c1-2-8-17(9-3-1)16-25-15-14-22(18-10-4-7-13-21(18)25)26-23-19-11-5-6-12-20(19)24-26/h1-13,22H,14-16H2
InChIKeyLCTCEQKNYPLVQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: 4-(2H-1,2,3-Benzotriazol-2-yl)-1-benzyl-1,2,3,4-tetrahydroquinoline (CAS 167288-63-3) – Structural Identity, Physicochemical Signature, and Comparator Landscape


4-(2H-1,2,3-Benzotriazol-2-yl)-1-benzyl-1,2,3,4-tetrahydroquinoline (CAS 167288-63-3; molecular formula C₂₂H₂₀N₄; MW 340.42 g/mol) is a synthetic heterocyclic compound comprising a 2H-benzotriazol-2-yl moiety attached at the 4-position of an N-benzyl-1,2,3,4-tetrahydroquinoline scaffold [1]. Its computed physicochemical profile (XLogP3 = 5, topological polar surface area = 34 Ų, zero H-bond donors, three H-bond acceptors, three rotatable bonds) places it in a moderately lipophilic, low-polarity chemical space distinct from many drug-like tetrahydroquinolines [2]. The compound belongs to the broader class of benzotriazole–tetrahydroquinoline hybrids, for which both 1H-benzotriazol-1-yl and 2H-benzotriazol-2-yl regioisomers are synthetically accessible via acid-catalyzed reactions of N-alkyl-N-aryl-1H-benzotriazole-1-methanamines with vinyl ethers [3][4]. Critically, the 2H-benzotriazol-2-yl attachment geometry differentiates this compound from its 1H-benzotriazol-1-yl counterparts, a distinction with documented biological consequences (see Section 3).

Why Generic Substitution Fails: Regioisomer-Dependent Bioactivity and the 2H-Benzotriazol-2-yl Differentiation of 4-(2H-1,2,3-Benzotriazol-2-yl)-1-benzyl-1,2,3,4-tetrahydroquinoline


Benzotriazole–tetrahydroquinoline hybrids are not interchangeable across regioisomeric forms. The 1H-benzotriazol-1-yl and 2H-benzotriazol-2-yl attachment modes yield constitutionally distinct compounds with divergent stereoelectronic properties and, in documented cases, opposing biological activity profiles. In a head-to-head evaluation of N,N′-bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamides, all 1H-benzotriazol-1-yl derivatives were completely inactive in cell-based antiviral assays, whereas the corresponding 2H-benzotriazol-2-yl congeners exhibited consistent anti-enteroviral activity [1]. This regioisomer-dependent activity cliff demonstrates that generic substitution of a 2H-benzotriazol-2-yl compound with a 1H-benzotriazol-1-yl analog—or vice versa—can abolish target activity. For 4-(2H-1,2,3-benzotriazol-2-yl)-1-benzyl-1,2,3,4-tetrahydroquinoline, the N-benzyl substituent further modulates lipophilicity (XLogP3 = 5) and steric bulk relative to N-methyl or N-ethyl analogs, which may impact membrane permeability, metabolic stability, and target engagement [2]. Procurement specifications must therefore enforce exact regioisomeric and N-substituent identity.

Quantitative Differentiation Evidence for 4-(2H-1,2,3-Benzotriazol-2-yl)-1-benzyl-1,2,3,4-tetrahydroquinoline


2H-Benzotriazol-2-yl vs. 1H-Benzotriazol-1-yl Regioisomer Activity Cliff in Antiviral Assays

In a direct within-study comparison, N,N′-bis[4-(1H-benzotriazol-1-yl)phenyl]alkyldicarboxamides (compounds 3a–f) showed no detectable antiviral activity (EC₅₀ > maximum tested concentration), whereas the corresponding N,N′-bis[4-(2H-benzotriazol-2-yl)phenyl]alkyldicarboxamides (compounds 5a–j) demonstrated reproducible anti-enteroviral activity. Specifically, bis-5,6-dimethyl-benzotriazol-2-yl derivatives (5d–f) yielded EC₅₀ values of 7–11 µM against Coxsackie B2 virus (CVB-2) and 19–52 µM against Poliovirus Sb-1. Bis-5,6-dichloro-benzotriazol-2-yl derivatives (5h–j) showed selective activity against CVB-2 with EC₅₀ values of 4–11 µM while remaining inactive against all other viruses screened [1][2]. This is a Class-level inference: the 2H-benzotriazol-2-yl attachment mode is a necessary structural determinant for anti-enteroviral activity in this chemotype, while the 1H-benzotriazol-1-yl mode is insufficient. For 4-(2H-1,2,3-benzotriazol-2-yl)-1-benzyl-1,2,3,4-tetrahydroquinoline, the 2H-benzotriazol-2-yl geometry is preserved, making it structurally aligned with the active isomer class.

Antiviral Picornaviridae Regioisomer SAR

Lipophilicity and Passive Permeability Differentiation Driven by N-Benzyl Substitution

The computed logP (XLogP3) for 4-(2H-1,2,3-benzotriazol-2-yl)-1-benzyl-1,2,3,4-tetrahydroquinoline is 5.0, with a topological polar surface area (TPSA) of 34 Ų [1]. By comparison, the N-methyl analog 4-(1H-1,2,3-benzotriazol-1-yl)-1-methyl-1,2,3,4-tetrahydroquinoline (CAS 146041-91-0) has a lower molecular weight and is expected to exhibit a lower logP (estimated ~3–3.5 based on typical ΔlogP contributions of ~1.5–2.0 for benzyl vs. methyl replacement on a tertiary amine) [2]. The TPSA of 34 Ų falls below the commonly cited threshold of 60–70 Ų for favorable oral absorption, while the logP of 5 approaches the upper boundary of Lipinski-compliant space [3]. This lipophilicity signature supports preferential partitioning into hydrophobic environments (e.g., lipid bilayers, hydrophobic protein binding pockets) over the less lipophilic N-methyl analog, but also raises potential solubility and metabolic clearance considerations [1].

Physicochemical properties Lipophilicity Permeability

Benzotriazol-2-yl as a Synthetic Handle: Regioselective Displacement and Further Functionalization Potential

The benzotriazol-2-yl group at the 4-position of 1,2,3,4-tetrahydroquinolines functions as a competent leaving group under Grignard reagent conditions. Katritzky et al. (1995) demonstrated that 4-(benzotriazol-1-yl)- and 4-(benzotriazol-2-yl)-1-alkyl-1,2,3,4-tetrahydroquinolines (compounds 10 and 11) undergo treatment with Grignard reagents in toluene to afford 4-alkyl- or 4-aryl-tetrahydroquinolines (compounds 12) in good yields [1][2]. The benzotriazol-2-yl isomer 11 is explicitly noted as a competent substrate for this transformation. This reactivity distinguishes compounds bearing a benzotriazolyl leaving group at the 4-position from otherwise analogous 4-alkoxy- or 4-unsubstituted tetrahydroquinolines, which lack this orthogonal synthetic diversification handle. The benzyl group at N-1 further provides a protecting group strategy orthogonal to the 4-position benzotriazolyl moiety, enabling sequential functionalization [1].

Synthetic chemistry Benzotriazole methodology Intermediate utility

Best-Fit Research and Industrial Application Scenarios for 4-(2H-1,2,3-Benzotriazol-2-yl)-1-benzyl-1,2,3,4-tetrahydroquinoline


Antiviral Drug Discovery: Enterovirus Helicase Inhibitor Screening Libraries

The documented activity cliff between 1H- and 2H-benzotriazolyl regioisomers in anti-enteroviral assays [1] positions 4-(2H-1,2,3-benzotriazol-2-yl)-1-benzyl-1,2,3,4-tetrahydroquinoline as a structurally appropriate scaffold for inclusion in antiviral screening decks targeting Picornaviridae helicases (Coxsackie B2, Poliovirus). Its 2H-benzotriazol-2-yl geometry aligns with the active chemotype; a 1H-benzotriazol-1-yl analog would be predicted to yield false negatives in the same assays. The N-benzyl group provides a vector for further SAR exploration of the helicase binding pocket without altering the critical 2H-benzotriazol-2-yl pharmacophoric element.

Synthetic Methodology: Benzotriazole-Mediated Late-Stage Diversification of Tetrahydroquinoline Scaffolds

As a 4-(benzotriazol-2-yl)-substituted tetrahydroquinoline, this compound serves as a precursor for Grignard-mediated or other nucleophilic displacement reactions at the 4-position, enabling introduction of alkyl, aryl, or heteroaryl substituents [2]. The N-benzyl group is orthogonal to the benzotriazolyl leaving group, allowing sequential deprotection/functionalization strategies. This dual reactivity is valuable for medicinal chemistry groups constructing tetrahydroquinoline-focused libraries where C4 diversification is a key SAR dimension.

Physicochemical Property Calibration: High-logP Tetrahydroquinoline Reference Standard

With a computed XLogP3 of 5.0 and TPSA of 34 Ų [3], this compound occupies a high-lipophilicity, low-polarity region of tetrahydroquinoline chemical space that is underrepresented among drug-like analogs. It can serve as a reference standard for calibrating chromatographic logP determination methods, for training in silico ADME models on benzotriazole-containing heterocycles, or as a positive control in membrane permeability assays where high passive diffusion is expected.

Regioisomer Purity and Analytical Method Development

Because the 1H- and 2H-benzotriazolyl regioisomers can co-elute under standard reversed-phase conditions yet have profoundly different biological activities [1], this compound is a valuable reference material for developing and validating chiral or regioisomer-resolving analytical methods (HPLC, SFC, NMR) for benzotriazole–tetrahydroquinoline hybrids. Procurement of the verified 2H isomer ensures analytical method specificity.

Quote Request

Request a Quote for 4-(2H-1,2,3-Benzotriazol-2-yl)-1-benzyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.